molecular formula C20H30N2O B11960441 1,1-Dicyclohexyl-3-(p-tolyl)urea CAS No. 110244-04-7

1,1-Dicyclohexyl-3-(p-tolyl)urea

Cat. No.: B11960441
CAS No.: 110244-04-7
M. Wt: 314.5 g/mol
InChI Key: WVPYSUORVNZIFY-UHFFFAOYSA-N
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Description

1,1-Dicyclohexyl-3-(p-tolyl)urea is an organic compound with the molecular formula C20H30N2O. It is a urea derivative characterized by the presence of two cyclohexyl groups and a p-tolyl group attached to the urea moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclohexyl-3-(p-tolyl)urea can be synthesized through the reaction of p-toluidine with cyclohexyl isocyanate in the presence of a solvent such as dichloromethane. The reaction mixture is typically heated to around 323 K with continuous stirring for a few hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent recovery, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclohexyl-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the urea moiety acts as a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild heating and the use of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-substituted urea derivatives, while oxidation may produce corresponding urea oxides.

Scientific Research Applications

1,1-Dicyclohexyl-3-(p-tolyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexyl-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexylurea: A related compound with two cyclohexyl groups attached to the urea moiety.

    1-Cyclohexyl-3-(p-tolyl)urea: Similar in structure but with only one cyclohexyl group.

Uniqueness

1,1-Dicyclohexyl-3-(p-tolyl)urea is unique due to the presence of both cyclohexyl and p-tolyl groups, which confer distinct chemical and physical properties. This combination of groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

110244-04-7

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

1,1-dicyclohexyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C20H30N2O/c1-16-12-14-17(15-13-16)21-20(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-15,18-19H,2-11H2,1H3,(H,21,23)

InChI Key

WVPYSUORVNZIFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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